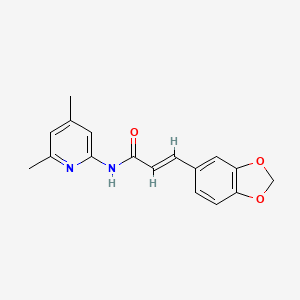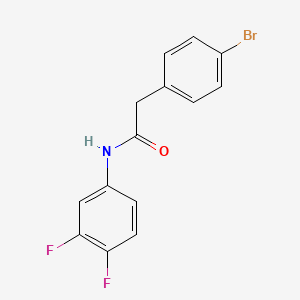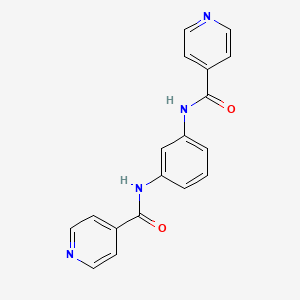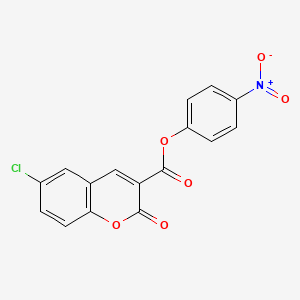
3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of acrylamide derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the pathogenesis of cancer and inflammation. 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a role in cancer invasion and metastasis. 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer research, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells. In inflammation research, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a role in leukocyte recruitment during inflammation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has several advantages for lab experiments. 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a stable compound that can be easily synthesized and purified. 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has also been shown to have low toxicity in animal models, which makes it suitable for in vivo studies. However, there are also limitations to using 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments. 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has poor solubility in water, which can limit its use in aqueous-based assays. In addition, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has a relatively short half-life, which can limit its effectiveness in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One future direction is to further investigate the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide and its potential targets. Another future direction is to study the pharmacokinetics and pharmacodynamics of 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in animal models and humans. In addition, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide could be further studied for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Finally, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide could be studied for its potential use in the treatment of other diseases such as cardiovascular disease and metabolic disorders.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 4,6-dimethyl-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has also been studied for its anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-7-12(2)18-16(8-11)19-17(20)6-4-13-3-5-14-15(9-13)22-10-21-14/h3-9H,10H2,1-2H3,(H,18,19,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEODLKMAADIWHM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)




![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)


![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)